molecular formula C14H18ClNO2 B1471216 2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride CAS No. 1796894-91-1

2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride

Cat. No. B1471216
M. Wt: 267.75 g/mol
InChI Key: PSTVGBQJDSMKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C14H18ClNO2 and a molecular weight of 267.75 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride consists of a prop-2-yn-1-yl group attached to an amino group, which is further attached to a 2,4,6-trimethylphenyl acetic acid group . The InChI code for this compound is 1S/C5H7NO2.ClH/c1-2-3-6-4-5(7)8;/h1,6H,3-4H2,(H,7,8);1H .

Scientific Research Applications

  • Chemical Probe Synthesis

    • Field: Chemistry and Biochemistry
    • Application: A compound named “2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid” is used for chemical probe synthesis . This trifunctional building block contains a light-activated diazirine, alkyne tag, and carboxylic acid synthetic handle .
    • Method: When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target .
    • Results: This method has potential for downstream applications via the alkyne tag .
  • Cytotoxic Activity

    • Field: Medicinal Chemistry
    • Application: Propargyl compounds have been synthesized and screened for their cytotoxic activity . For example, a compound named “1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one” showed strong activity against HepG2, LU-1, and Hela cell lines .
    • Method: The propargylation of compounds was carried out by alkylation or amidation with propargyl bromide or propargylamine .
    • Results: This compound showed the strongest activity against HepG2, LU-1, and Hela cell lines with IC50 values of 1.02, 2.19, and 2.55 μg/mL, respectively .
  • Click Chemistry Reagents

    • Field: Chemistry
    • Application: A compound named “2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid” is used as a click chemistry reagent . This compound contains a light-activated diazirine, alkyne tag, and carboxylic acid synthetic handle .
    • Method: When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target .
    • Results: This method has potential for downstream applications via the alkyne tag .
  • Anti-neurodegenerative Drugs

    • Field: Pharmaceutical Chemistry
    • Application: Propargyl derivatives of rasagiline, pargyline, and selegiline have contributed significantly to the development of pharmaceuticals for the treatment of Parkinson’s or Alzheimer’s diseases .
    • Method: A propargyl moiety can be introduced into bioactive molecules via base- or metal-catalyzed propargylation .
    • Results: Given the beneficial effect of the propargyl moiety, bioactive molecules containing a propargyl group can be considered as potential targets in medicinal chemistry .

properties

IUPAC Name

2-(prop-2-ynylamino)-2-(2,4,6-trimethylphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c1-5-6-15-13(14(16)17)12-10(3)7-9(2)8-11(12)4;/h1,7-8,13,15H,6H2,2-4H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTVGBQJDSMKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(=O)O)NCC#C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride

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